5-(Cyclohexylmethyl)-2-isopropoxyphenol
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Overview
Description
5-(Cyclohexylmethyl)-2-isopropoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-isopropoxyphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base, followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
5-(Cyclohexylmethyl)-2-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s overall hydrophobicity and molecular stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylmethyl)-2-isopropoxyphenol
- 5-(Cyclohexylmethyl)-2-methoxyphenol
- 5-(Cyclohexylmethyl)-2-ethoxyphenol
Uniqueness
5-(Cyclohexylmethyl)-2-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the cyclohexylmethyl and isopropoxy groups enhances its stability and bioactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1243387-39-4 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-16-9-8-14(11-15(16)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChI Key |
DNXJDYGOXFYJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
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